1-[3-(2,3-Dihydroindol-1-ylsulfonyl)-4-methylphenyl]sulfonyl-2,3-dihydroindole
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Overview
Description
1-[3-(2,3-Dihydroindol-1-ylsulfonyl)-4-methylphenyl]sulfonyl-2,3-dihydroindole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities
Preparation Methods
The synthesis of 1-[3-(2,3-Dihydroindol-1-ylsulfonyl)-4-methylphenyl]sulfonyl-2,3-dihydroindole involves multiple steps. One common synthetic route includes the reaction of 2,3-dihydro-1H-indole with sulfonyl chloride derivatives under controlled conditions . The reaction typically requires a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography.
For industrial production, the process can be scaled up by optimizing reaction conditions such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
1-[3-(2,3-Dihydroindol-1-ylsulfonyl)-4-methylphenyl]sulfonyl-2,3-dihydroindole undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures ranging from 0°C to 100°C . Major products formed from these reactions include sulfone, amine, and halogenated derivatives .
Scientific Research Applications
1-[3-(2,3-Dihydroindol-1-ylsulfonyl)-4-methylphenyl]sulfonyl-2,3-dihydroindole has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[3-(2,3-Dihydroindol-1-ylsulfonyl)-4-methylphenyl]sulfonyl-2,3-dihydroindole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects . For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, thereby exerting anticancer effects . The pathways involved include signal transduction pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Similar compounds to 1-[3-(2,3-Dihydroindol-1-ylsulfonyl)-4-methylphenyl]sulfonyl-2,3-dihydroindole include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer effects.
Indole-3-butyric acid: Used as a rooting agent in plant propagation.
The uniqueness of this compound lies in its dual indoline structure connected by a sulfonyl bridge, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C23H22N2O4S2 |
---|---|
Molecular Weight |
454.6 g/mol |
IUPAC Name |
1-[3-(2,3-dihydroindol-1-ylsulfonyl)-4-methylphenyl]sulfonyl-2,3-dihydroindole |
InChI |
InChI=1S/C23H22N2O4S2/c1-17-10-11-20(30(26,27)24-14-12-18-6-2-4-8-21(18)24)16-23(17)31(28,29)25-15-13-19-7-3-5-9-22(19)25/h2-11,16H,12-15H2,1H3 |
InChI Key |
SUHBVRIOFBHUCX-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32)S(=O)(=O)N4CCC5=CC=CC=C54 |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32)S(=O)(=O)N4CCC5=CC=CC=C54 |
Origin of Product |
United States |
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